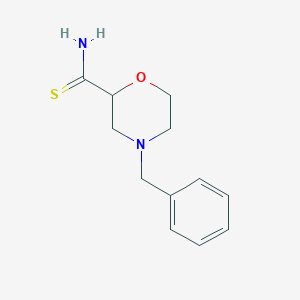

4-Benzylmorpholine-2-carbothioamide

Beschreibung

Significance of Nitrogen and Sulfur Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in medicinal chemistry. nih.gov Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov Nitrogen and sulfur-containing heterocycles are particularly prominent due to their unique physicochemical properties and their ability to interact with biological targets. openmedicinalchemistryjournal.comscispace.com These properties, including electron availability and electronegativity differences, distinguish them from their carbocyclic counterparts and contribute to their diverse biological activities. openmedicinalchemistryjournal.comscispace.com

The morpholine (B109124) ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is a privileged structure in medicinal chemistry. nih.govnih.govresearchgate.net Its inclusion in drug candidates is often motivated by its ability to improve crucial pharmacokinetic properties. nih.govbiosynce.comnih.gov The presence of the weakly basic nitrogen and the polar oxygen atom imparts a balanced hydrophilic-lipophilic character to molecules, which can enhance solubility and permeability across biological membranes, including the blood-brain barrier. nih.govacs.org

Table 1: Key Attributes of the Morpholine Scaffold in Medicinal Chemistry

| Attribute | Significance in Drug Discovery |

| Structure | Six-membered heterocycle with nitrogen and oxygen. biosynce.com |

| Physicochemical Properties | Imparts a balance of hydrophilic and lipophilic character, enhancing solubility and permeability. nih.govacs.org |

| Pharmacokinetics | Can improve absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.govbiosynce.com |

| Pharmacodynamics | Can act as a pharmacophore, interacting directly with biological targets to elicit a therapeutic effect. nih.govacs.org |

| Versatility | Found in a broad range of bioactive compounds with diverse therapeutic applications. nih.govresearchgate.net |

The carbothioamide group (also known as the thiourea (B124793) group), characterized by a C=S double bond flanked by nitrogen atoms, is another crucial functional group in medicinal chemistry. The presence of sulfur in place of oxygen (as in a carboxamide) significantly alters the electronic and steric properties of the moiety. This can lead to different biological activities and interaction profiles with target proteins.

The carbothioamide moiety is a key component in a variety of compounds exhibiting a broad spectrum of biological effects, including anticancer, antibacterial, antifungal, and antiviral activities. nih.govnih.gov For instance, certain pyrazoline derivatives containing a carbothioamide group have demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov The ability of the carbothioamide group to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, contributes to its diverse pharmacological profile.

Research Context for 4-Benzylmorpholine-2-carbothioamide and Related Analogues

The specific compound, this compound, is a subject of interest within the broader exploration of morpholine-carbothioamide derivatives. The rationale for investigating this particular molecule and its analogues stems from the desire to combine the favorable properties of the morpholine ring and the carbothioamide group. The benzyl (B1604629) group attached to the morpholine nitrogen introduces a lipophilic aromatic component, which can further influence the compound's interaction with biological targets and its pharmacokinetic properties.

Research in this area often involves the synthesis of a series of related analogues to establish structure-activity relationships (SAR). By systematically modifying different parts of the molecule—such as the substituents on the benzyl ring or the carbothioamide nitrogen—researchers can probe how these changes affect biological activity. For example, studies on similar structures, like (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carbothioamide derivatives, have shown that alterations to the substituents can significantly impact their anticancer activity. nih.gov This systematic approach is crucial for optimizing the potency and selectivity of lead compounds.

While specific, detailed research findings on the biological activities of this compound are not extensively available in the public domain, its chemical structure suggests potential for various therapeutic applications based on the known activities of its constituent moieties. The synthesis and evaluation of this compound and its analogues are part of an ongoing effort in medicinal chemistry to develop novel drug candidates with improved efficacy and safety profiles. The design of such molecules is often guided by computational studies, such as molecular docking, to predict their binding affinity and mode of interaction with specific biological targets. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzylmorpholine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c13-12(16)11-9-14(6-7-15-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMPIXXXJGQABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzylmorpholine 2 Carbothioamide and Its Derivatives

General Synthetic Strategies for Carbothioamides

Carbothioamides are a class of organosulfur compounds that are analogs of amides. Their synthesis is a significant area of research due to their presence in various biologically active molecules. mdpi.com

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, offering efficiency by combining three or more reactants in a single step to form a complex product. mdpi.com This approach minimizes waste, reduces reaction time, and allows for the creation of diverse molecular libraries. While specific three-component syntheses for coumarin-3-carboxamides have been developed, the underlying principles are adaptable for carbothioamide synthesis. mdpi.com Such a strategy could hypothetically involve an amine, an aldehyde or ketone, and a source of the thiocarbonyl group to construct the desired carbothioamide core in a convergent manner.

Thiocarbamoylation involves the introduction of a thiocarbamoyl group (-C(=S)N<) into a molecule. A prevalent method for achieving this is the reaction of a primary or secondary amine with an isothiocyanate (R-N=C=S). nih.govrsc.org This reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, yielding a thiourea (B124793) or, in the context of this article, a carbothioamide derivative.

For instance, various hydrazinecarbothioamides have been synthesized by reacting hydrazine derivatives with appropriate isothiocyanates. nih.gov In one specific example, a carbohydrazide was reacted with 4-fluorophenylisothiocyanate in refluxing ethanol to produce N-(4-Fluorophenyl)-2-(furan-2-carbonyl)hydrazine-1-carbothioamide with a high yield. nih.gov This highlights the general utility of isothiocyanates as reagents for installing the carbothioamide functionality.

Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. masterorganicchemistry.comkhanacademy.org The reaction follows a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling a leaving group. masterorganicchemistry.comchadsprep.com

This principle can be extended to thioacyl compounds. For the synthesis of carbothioamides, a suitable thioacylating agent with a good leaving group can react with an amine. The reaction's success often depends on the stability of the leaving group; a more stable leaving group (weaker base) favors the reaction's progression. masterorganicchemistry.com Carboxylic acids themselves are relatively unreactive due to the poor leaving group ability of the -OH group, but they can be activated, for example, by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org Similarly, thioacyl chlorides or other activated thioacid derivatives can serve as effective precursors for carbothioamide synthesis via nucleophilic acyl substitution with an amine.

Synthesis of Morpholine-Based Carbothioamides

The morpholine (B109124) ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. e3s-conferences.org The synthesis of carbothioamides attached to this heterocyclic core can be accomplished using specific adaptations of the general methods described above.

The reaction between a morpholine derivative and an isothiocyanate is a direct and efficient method for creating morpholine-based carbothioamides. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the central carbon of the isothiocyanate group. This approach has been used to synthesize a variety of N-substituted morpholine-4-carbothioamides. For example, the synthesis of N-benzoyl-morpholine-4-carbothioamide has been reported, demonstrating the formation of this functional group on the morpholine nitrogen. otago.ac.nz

The general scheme for this reaction is as follows:

Morpholine + R-N=C=S → Morpholine-C(=S)NH-R

This method is versatile, as a wide array of isothiocyanates is commercially available or can be readily synthesized, allowing for the introduction of diverse substituents (R-groups) into the final molecule. nih.gov

Morpholine-4-carbodithioates are key intermediates in the synthesis of various sulfur-containing heterocyclic compounds. They are typically prepared by reacting morpholine with carbon disulfide (CS₂) in the presence of a base or with a second equivalent of morpholine. nih.govresearchgate.net The reaction involves the nucleophilic addition of the morpholine nitrogen to the carbon of CS₂.

The preparation of morpholin-4-ium morpholine-4-carbodithioate has been achieved by the slow addition of carbon disulfide to a cold solution of morpholine dissolved in an ethanol-water medium. researchgate.net This salt is composed of a morpholinium cation and a dithiocarbamate anion. nih.gov These dithiocarbamate salts can then be used as precursors for further chemical transformations to yield other derivatives.

Table 1: Synthesis of Morpholin-4-ium morpholine-4-carbodithioate

| Reactant 1 | Reactant 2 | Solvent | Product |

| Morpholine | Carbon Disulfide (CS₂) | Ethanol-water (1:1) | Morpholin-4-ium morpholine-4-carbodithioate |

Willgerodt-Kindler Reaction in Morpholine-Carbothioamide Synthesis

The Willgerodt-Kindler reaction is a cornerstone in the synthesis of thioamides, including morpholine-carbothioamides. This multicomponent reaction typically involves an aldehyde or ketone, elemental sulfur, and a primary or secondary amine, such as morpholine. nih.gov The reaction transforms the carbonyl compound into a thioamide with the same number of carbon atoms.

The general mechanism proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A subsequent rearrangement and oxidation sequence leads to the formation of the terminal thioamide. researchgate.net When an aldehyde is used as the starting material, the reaction proceeds without the rearrangement step. A wide variety of amines can be utilized in the Willgerodt-Kindler reaction, with secondary amines like morpholine being particularly effective. acs.org

For the synthesis of compounds related to 4-benzylmorpholine-2-carbothioamide, a suitable aldehyde or ketone precursor would react with 4-benzylmorpholine and sulfur. The reaction is typically conducted at elevated temperatures. The versatility of the Willgerodt-Kindler reaction allows for the synthesis of a diverse library of thioamide-containing products. nih.gov

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral morpholines is crucial for pharmaceutical applications, as different enantiomers of a molecule can exhibit distinct biological activities. While direct stereoselective synthesis of this compound is not extensively documented, several advanced strategies exist for creating chiral C2-substituted morpholines, which are key precursors.

One notable approach is the asymmetric hydrogenation of 2-substituted dehydromorpholines. This method, utilizing a bisphosphine-rhodium catalyst, can produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. semanticscholar.org The resulting chiral 2-substituted morpholine could then, in principle, be further functionalized to introduce the carbothioamide group.

Another innovative strategy involves a one-pot, three-step organocatalytic procedure. This method allows for the enantioselective synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position. nih.gov This technique uses simple aldehydes and commercial organocatalysts, providing access to either enantiomer of the C2-functionalized morpholine with good to excellent enantiomeric excess (55–98% ee). nih.gov This provides a direct route to chiral precursors for compounds like this compound.

Furthermore, catalytic asymmetric halocyclization has been reported for constructing morpholines with a quaternary stereocenter at the C2 position. rsc.org While this specific method generates a different substitution pattern, it highlights the progress in catalytic enantioselective methods for creating complex chiral morpholine scaffolds. The asymmetric synthesis of chiral 1,2-amino alcohols, which are fundamental building blocks for morpholines, has also been achieved using arylglyoxals and a chiral auxiliary, leading to morpholinone products that can be converted to the desired amino alcohols. nih.gov

| Method | Key Features | Enantioselectivity (ee) | Precursor Synthesized |

| Asymmetric Hydrogenation | Uses a bisphosphine-rhodium catalyst on 2-substituted dehydromorpholines. | Up to 99% | Chiral 2-substituted morpholines |

| Organocatalysis | A three-step, one-pot procedure using simple aldehydes and organocatalysts. | 55-98% | N-benzyl protected morpholines with chiral C2-alkyl groups |

| Asymmetric Aldol/Curtius Reaction | Provides access to chiral 4,5-disubstituted oxazolidin-2-ones, which are precursors to chiral amino alcohols. | High diastereoselectivity | Chiral 1,2-amino alcohols (via oxazolidinones) |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for enhancing the efficiency, yield, and environmental sustainability of synthetic processes. For the Willgerodt-Kindler reaction, significant improvements have been achieved through the use of modern techniques such as microwave-assisted heating. acs.orgnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while providing products in high yields. acs.org

Another area of optimization involves conducting the reaction under solvent-free conditions. This approach not only simplifies the work-up procedure but also aligns with the principles of green chemistry by reducing volatile organic waste. The use of polar aprotic solvents like DMF has also been shown to improve reaction yields in certain cases. researchgate.net

The choice of catalyst can also play a role in optimizing the synthesis of thioamides. While the traditional Willgerodt-Kindler reaction is often performed without a catalyst, studies have explored various catalysts to improve efficiency. semanticscholar.org The careful selection of substrates, reaction temperature, and stoichiometry of reagents are all critical parameters that are fine-tuned to maximize the yield of the desired morpholine-carbothioamide product.

| Optimization Strategy | Advantage | Typical Conditions |

| Microwave-Assisted Heating | Reduced reaction times (minutes), high yields. | NMP as solvent, 100–180 °C |

| Solvent-Free Conditions | Environmentally friendly, simplified work-up. | Neat reagents, elevated temperatures |

| Use of Polar Aprotic Solvents | Improved reaction yields for specific substrates. | DMF as solvent |

Development of Novel Synthetic Routes

Beyond the classical Willgerodt-Kindler reaction, research into novel synthetic routes provides alternative and potentially more efficient pathways to substituted morpholines and their derivatives. One such innovative approach utilizes 2-tosyl-1,2-oxazetidine, an umpoled synthon, for the construction of the morpholine ring. nih.gov This building block reacts with nucleophiles like α-formyl carboxylates in the presence of a base to yield 2- and 3-substituted morpholine hemiaminals, which can be further elaborated into highly functionalized and conformationally rigid morpholine structures. nih.gov This method offers a concise route to complex morpholine congeners.

Another novel strategy involves the synthesis of N-acyl-morpholine-4-carbothioamides, which are structural isomers of the target compound. This route involves the reaction of morpholine with aroyl/alkyl isothiocyanates. researchgate.net While this produces a different connectivity, it showcases alternative methods for constructing molecules containing both morpholine and carbothioamide moieties.

Furthermore, new green synthetic methods for the morpholine core itself have been developed. A one or two-step, redox-neutral protocol using inexpensive reagents like ethylene sulfate and potassium tert-butoxide allows for the efficient conversion of 1,2-amino alcohols to a variety of substituted morpholines. chemrxiv.org This method is notable for its high yields and the selective monoalkylation of primary amines, offering a more sustainable alternative to traditional synthetic methods. chemrxiv.org These novel routes for constructing the morpholine scaffold could potentially be adapted for the synthesis of this compound by starting with appropriately functionalized precursors.

Structural Characterization and Spectroscopic Elucidation of 4 Benzylmorpholine 2 Carbothioamide

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques are indispensable for determining the molecular structure of a compound. While experimental spectra for 4-Benzylmorpholine-2-carbothioamide are not publicly available, its spectroscopic characteristics can be predicted based on the well-established principles of each analytical method and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound can be estimated by considering the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the benzyl (B1604629) group, the morpholine (B109124) ring, and the carbothioamide moiety. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic protons (CH₂) attached to the morpholine nitrogen would likely resonate as a singlet around 3.5-3.7 ppm. The protons on the morpholine ring are expected to exhibit complex splitting patterns due to their diastereotopic nature, with chemical shifts ranging from approximately 2.4 to 4.0 ppm. The protons of the thioamide group (-CSNH₂) are expected to appear as a broad singlet in the range of 7.5-9.5 ppm, with the exact shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon skeleton. The carbon atoms of the phenyl ring are predicted to resonate in the aromatic region (125-140 ppm). The benzylic carbon is expected around 60-65 ppm. The carbons of the morpholine ring should appear in the range of 45-75 ppm, with the carbon atom adjacent to the oxygen (C-O) appearing more downfield than those adjacent to the nitrogen (C-N). The carbon of the carbothioamide group (C=S) is characteristically found significantly downfield, anticipated in the region of 180-200 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.20 - 7.40 | 125.0 - 130.0 |

| Aromatic C (quaternary) | - | 135.0 - 140.0 |

| Benzyl CH₂ | 3.50 - 3.70 | 60.0 - 65.0 |

| Morpholine CH (C2) | 4.00 - 4.20 | 65.0 - 70.0 |

| Morpholine CH₂ (C3, C5) | 2.40 - 3.00 & 3.60 - 4.00 | 45.0 - 55.0 & 65.0 - 75.0 |

| Morpholine CH₂ (C6) | 3.60 - 4.00 | 65.0 - 75.0 |

| Thioamide NH₂ | 7.50 - 9.50 (broad) | - |

| Thioamide C=S | - | 180.0 - 200.0 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆N₂OS), the predicted monoisotopic mass is 236.0983 Da. uni.lu High-resolution mass spectrometry would be expected to confirm this exact mass. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation. Other expected fragments would arise from the cleavage of the morpholine ring.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 237.10561 |

| [M+Na]⁺ | 259.08755 |

| [M-H]⁻ | 235.09105 |

| [M+NH₄]⁺ | 254.13215 |

| [M+K]⁺ | 275.06149 |

Data sourced from PubChem. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display several key absorption bands. The N-H stretching vibrations of the primary thioamide are anticipated to appear as two distinct bands in the region of 3300-3100 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively. A strong band corresponding to the C=S stretching vibration is expected in the range of 1250-1020 cm⁻¹. The C-N stretching vibrations would likely appear in the 1400-1200 cm⁻¹ region. The characteristic C-O-C stretching of the morpholine ring is expected to produce a strong absorption band around 1100 cm⁻¹.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thioamide N-H | Stretching | 3300 - 3100 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2800 |

| Thioamide C=S | Stretching | 1250 - 1020 |

| Thioamide C-N | Stretching | 1400 - 1200 |

| Morpholine C-O-C | Stretching | ~1100 |

Crystallographic Investigations

While no experimental crystal structure of this compound has been reported, insights into its solid-state architecture can be inferred from the crystallographic data of structurally similar compounds.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for the title compound is not available, analysis of related compounds such as N-benzoyl-morpholine-4-carbothioamide suggests that this compound would likely crystallize in a common space group, such as a monoclinic or orthorhombic system. The morpholine ring is expected to adopt a stable chair conformation.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., N—H···O, C—H···O, C—H···S Hydrogen Bonds, C—H···π Interactions)

The crystal packing of this compound is anticipated to be governed by a network of intermolecular interactions. Based on studies of similar molecules, it is highly probable that the crystal lattice would be stabilized by a variety of hydrogen bonds. researchgate.netresearchgate.net The primary thioamide group is a potent hydrogen bond donor and can form N—H···O hydrogen bonds with the oxygen atom of the morpholine ring of an adjacent molecule. Additionally, N—H···S hydrogen bonds involving the sulfur atom of the thioamide group are also plausible.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in medicinal chemistry as different polymorphs can exhibit varying physical and chemical properties, including solubility and stability. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, research on closely related structures, such as N-benzoyl-morpholine-4-carbothioamide, provides valuable insights into the potential polymorphic behavior of this class of compounds.

A study on N-benzoyl-morpholine-4-carbothioamide revealed the existence of a new polymorph that crystallizes in a monoclinic system with the space group P2₁ otago.ac.nz. A notable feature of this polymorph is the presence of ten crystallographically independent molecules in the asymmetric unit otago.ac.nz. This complexity suggests that the intermolecular interactions governing the crystal packing are intricate and can lead to multiple stable or metastable solid-state forms.

The crystal packing of this related compound is stabilized by a network of intermolecular hydrogen bonds, including N—H···O, C—H···O, and C—H···S interactions, which form a three-dimensional architecture otago.ac.nz. The presence of both hydrogen bond donors (N-H) and acceptors (O and S atoms) in this compound suggests a similar potential for forming diverse and stable crystalline structures. Hirshfeld surface analysis of the N-benzoyl analogue highlighted the significance of H···H (46.7%), H···S/S···H (21.1%), H···C/C···H (16.5%), and H···O/O···H (12.5%) contacts in the crystal packing otago.ac.nz. These findings underscore the importance of weak interactions in the formation of different polymorphic forms.

Given that thioamides can exhibit different conformations due to the partial double bond character of the C-N bond, this adds another layer of complexity that could contribute to the existence of polymorphs wikipedia.org. The specific arrangement of the benzyl and morpholine groups in this compound will also influence the crystal packing and the potential for polymorphism.

Table 1: Crystallographic Data for a Polymorph of a Related Compound (N-benzoyl-morpholine-4-carbothioamide)

| Parameter | Value otago.ac.nz |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 22.2226 (9) |

| b (Å) | 11.7520 (3) |

| c (Å) | 24.9361 (8) |

| α (°) | 90 |

| β (°) | 111.054 (4) |

| γ (°) | 90 |

| Volume (ų) | 6077.6 (4) |

| Z | 20 |

Conformational Analysis of Morpholine and Benzyl Rings

The conformational flexibility of the morpholine and benzyl rings in this compound is a key determinant of its three-dimensional structure and, consequently, its chemical reactivity and biological activity.

Morpholine Ring Conformation:

The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation acs.orgresearchgate.netcdnsciencepub.com. This is energetically more favorable than the alternative boat or twist-boat conformations researchgate.net. In the chair conformation, substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. For morpholine itself, the equatorial conformer is generally more stable acs.orgresearchgate.net.

In substituted morpholines, the preferred conformation is influenced by the steric and electronic nature of the substituents. For N-substituted morpholines, such as the N-benzyl group in the title compound, the bulky substituent typically favors an equatorial position to minimize steric hindrance cdnsciencepub.com. Studies on various morpholine derivatives have confirmed the preference for a chair conformation with the N-substituent in the equatorial position cdnsciencepub.com. In the crystal structure of the related N-benzoyl-morpholine-4-carbothioamide, the morpholine ring is observed in a chair conformation otago.ac.nz.

Benzyl Ring Conformation:

The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) bridge, also possesses conformational freedom. The key parameter is the torsion angle around the N-C bond connecting the morpholine nitrogen to the benzylic carbon. The orientation of the planar phenyl ring relative to the morpholine ring can vary.

Thioamide Group Conformation:

Computational Chemistry and Theoretical Studies on 4 Benzylmorpholine 2 Carbothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of molecules, including those with morpholine (B109124) and thiourea-like moieties. sciensage.inforsc.orgtandfonline.com

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable 3D structure. For derivatives of thiourea (B124793), DFT calculations using methods like B3LYP with a 6-31G(d,p) basis set have been successfully employed to optimize molecular geometries. sciensage.inforesearchgate.net These optimized structures allow for the detailed analysis of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net The energetic profile, including the total energy of the optimized structure, provides a measure of its stability.

| Parameter | Description | Typical Computational Method |

| Geometry Optimization | Finding the minimum energy conformation of the molecule. | DFT/B3LYP/6-31G(d,p) |

| Total Energy | The total electronic energy of the molecule in its optimized state. | DFT Calculation |

| Bond Lengths & Angles | The distances between atomic nuclei and the angles between adjacent bonds. | From Optimized Geometry |

This table provides a summary of parameters typically determined during geometry optimization.

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. tandfonline.com

For thiourea derivatives, DFT calculations have been used to determine HOMO and LUMO energies, providing insights into their electronic transitions and charge transfer characteristics. rsc.orgresearchgate.netacs.org

| Molecular Orbital | Description | Significance |

| HOMO | The highest energy molecular orbital occupied by electrons. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO | The lowest energy molecular orbital that is unoccupied. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and chemical reactivity. |

This table outlines the key frontier molecular orbitals and their significance.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters, including ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. sciensage.inforesearchgate.net For instance, chemical hardness measures the resistance to a change in electron distribution, with harder molecules being less reactive. researchgate.net Studies on thiourea derivatives have shown a correlation between these quantum chemical parameters and their biological activity. sciensage.inforesearchgate.net

| Reactivity Parameter | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | The resistance to deformation of the electron cloud. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic nature of a molecule. |

This table presents key molecular reactivity parameters and their calculation from HOMO and LUMO energies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movement of atoms and molecules over time. This technique is particularly useful for understanding the behavior of a ligand when it interacts with a biological macromolecule, such as a protein. nih.govnih.govyoutube.com

MD simulations are extensively used to assess the stability of a ligand within the binding site of a protein. nih.govnih.gov By simulating the ligand-protein complex over a period of time (e.g., 100 nanoseconds), researchers can observe the dynamics of the interaction. nih.govresearchgate.net Key analyses in these studies include the Root Mean Square Deviation (RMSD) to assess conformational stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. acs.org

In studies of morpholine-containing inhibitors, MD simulations have confirmed stable binding within the active sites of target proteins. nih.govacs.org These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the ligand. acs.orgacs.org For 4-Benzylmorpholine-2-carbothioamide, MD simulations could be employed to predict its binding mode and stability with a potential protein target, providing a dynamic view of the interactions that is complementary to the static picture from molecular docking. nih.govnih.gov

Conformational Behavior in Biological Environments

An extensive search of scientific literature and chemical databases has revealed no specific studies on the conformational behavior of this compound in biological environments. Consequently, there is no available data from molecular dynamics simulations or other computational methods that would describe the three-dimensional structure and flexibility of this compound within a biological system, such as in the presence of water, lipids, or target proteins.

Hirshfeld Surface Analysis and Crystal Voids Studies

There are no published crystallographic data or Hirshfeld surface analyses for this compound. This type of analysis, which is crucial for understanding intermolecular interactions within a crystal lattice, has not been performed or reported for this specific compound. Therefore, details regarding the nature and contribution of different intermolecular contacts (such as H···H, C···H, N···H, O···H, and S···H interactions) to the crystal packing are not available. Similarly, studies on the presence and nature of crystal voids, which can provide insights into the packing efficiency and stability of the crystalline form, have not been conducted.

In Silico Prediction of Biological Activity and Putative Mechanisms

While computational methods for predicting the biological activity and potential mechanisms of action of small molecules are common in drug discovery, no such in silico studies have been specifically reported for this compound. There is a lack of published research detailing efforts to computationally screen this compound against biological targets, predict its absorption, distribution, metabolism, and excretion (ADME) properties, or elucidate its potential mechanisms of action through methods like molecular docking or pharmacophore modeling. Basic predicted data, such as the octanol-water partition coefficient (XlogP), is available in public databases, but comprehensive predictive studies are absent from the scientific literature.

| Predicted Physicochemical Properties of this compound | |

| Property | Predicted Value |

| Molecular Formula | C12H16N2OS |

| Monoisotopic Mass | 236.09833 Da |

| XlogP | 1.0 |

| Predicted Collision Cross Section (CCS) values (Ų) | |

| [M+H]+ | 152.6 |

| [M+Na]+ | 157.6 |

| [M-H]- | 157.3 |

| [M+NH4]+ | 167.3 |

| [M+K]+ | 154.6 |

| [M+H-H2O]+ | 144.8 |

| [M+HCOO]- | 166.0 |

| [M+CH3COO]- | 190.8 |

| [M+Na-2H]- | 154.2 |

| [M]+ | 148.8 |

| [M]- | 148.8 |

| Data sourced from PubChemLite. uni.lu |

Preclinical Biological Activity Investigations Excluding Clinical Human Trials

Enzyme Inhibition Studies

A thorough search of scientific databases and literature reveals no specific studies investigating the inhibitory effects of 4-Benzylmorpholine-2-carbothioamide on acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Consequently, there is no available data to report on its potential activity against these cholinesterase enzymes.

There are no published preclinical studies or data available that assess the potential of this compound as an inhibitor of phosphoglycerate dehydrogenase (PHGDH). Research in this area has focused on other chemical scaffolds, and the inhibitory profile of this specific compound remains uninvestigated.

Investigations into the inhibitory activity of this compound against aldehyde dehydrogenase 1A1 (ALDH1A1) have not been reported in the available scientific literature. Therefore, no data or research findings can be provided for this specific biological target.

A comprehensive review of existing research indicates that the direct inhibitory effect of this compound on ribonucleic acid (RNA) has not been a subject of published studies. While computational docking studies have been performed on related classes of morpholine-carbothioamides to assess RNA-binding affinities, no specific experimental data for this compound is available.

Antimicrobial Activity Assessment

There are no specific preclinical studies in the scientific literature that report on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. As a result, data regarding its spectrum of activity, minimum inhibitory concentration (MIC), or minimum bactericidal concentration (MBC) against these types of bacteria are not available.

Antifungal Potency

The morpholine (B109124) chemical scaffold is a component of several established antifungal agents, and ongoing research seeks to develop new derivatives with improved efficacy. nih.gove3s-conferences.orgnih.gov Studies on N-acyl-morpholine-4-carbothioamides, which are structurally related to this compound, have demonstrated notable antifungal activity against various fungal strains. proquest.comresearchgate.net

In one study, a series of N-acyl-morpholine-4-carbothioamide derivatives were synthesized and evaluated for their antifungal potential. One of the most active compounds in this series demonstrated significant efficacy against Fusarium solani, showing a zone of inhibition of 18.20 mm, which was superior to the standard drug amphotericin B. proquest.comresearchgate.net The mechanism of action for morpholine-based antifungals typically involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol reductase and sterol isomerase. nih.gov This dual-target action is believed to make it more difficult for fungi to develop resistance. nih.gov

Further research into pyrazolone carbothioamide derivatives has also yielded compounds with potent antifungal effects. One such derivative, compound A7, showed exceptionally high in vitro activity against Candida glabrata and Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of 0.00012 μg/mL. nih.gov The mechanism for this compound was found to involve the disruption of iron homeostasis in fungal cells, leading to oxidative stress. nih.gov

| Compound Class | Fungal Strain | Measurement | Result | Reference |

|---|---|---|---|---|

| N-acyl-morpholine-4-carbothioamide (Compound 5j) | Fusarium solani | Zone of Inhibition | 18.20 mm | proquest.comresearchgate.net |

| Pyrazolone-carbothioamide (Compound A7) | Candida glabrata | MIC | 0.00012 µg/mL | nih.gov |

| Pyrazolone-carbothioamide (Compound A7) | Cryptococcus neoformans | MIC | 0.00012 µg/mL | nih.gov |

Antiviral Research Applications

Hepatitis B Virus Core Protein Modulatory Effects

The Hepatitis B Virus (HBV) core protein (Cp) is essential for the viral life cycle, primarily as the building block of the viral capsid. nih.govelifesciences.orgdrexel.edu This protein's functions make it a prime target for a class of antiviral agents known as Capsid Assembly Modulators (CAMs). researchgate.netnih.govbohrium.com CAMs are small molecules that interfere with the capsid assembly process, leading to the formation of non-infectious viral particles and disrupting the viral replication cycle. nih.govmdpi.com

Several classes of compounds, including heteroaryldihydropyrimidines (HAPs), sulfamoylbenzamides (SBAs), and phenylpropenamides, have been identified as CAMs. nih.govresearchgate.netbohrium.comnih.gov While extensive research is ongoing in this area, studies specifically identifying this compound as an HBV core protein modulator are not prominent in the current body of scientific literature. However, the exploration of diverse chemical scaffolds, including those containing morpholine and carbothioamide moieties, is an active area of antiviral research. For instance, one study noted that a compound with a fused morpholine ring displayed submicromolar anti-HBV activity, although replacing a fluorine atom with a morpholine group in another series led to a loss of activity. nih.gov This highlights the nuanced structure-activity relationships in the development of effective CAMs.

Inhibitory Potential against Viral Non-Structural Proteins

Viral non-structural proteins, such as proteases and polymerases, are enzymes critical for viral replication and are validated targets for antiviral drugs. mdpi.com The morpholine scaffold has been incorporated into inhibitors targeting these types of viral enzymes.

Research into inhibitors for the Human Immunodeficiency Virus type 1 (HIV-1) protease, a key non-structural protein, has explored the use of morpholine derivatives. nih.gov In one such study, a series of novel inhibitors were designed with morpholine derivatives as P2 ligands, intended to enhance activity against drug-resistant viral variants. nih.gov Two compounds from this series, a carbamate inhibitor (23a) and a carbamido inhibitor (27a), demonstrated potent activity against the wild-type HIV-1 protease, with enzyme inhibitory constants (Ki) of 0.092 nM and 0.21 nM, respectively. nih.gov These values were superior to the established drug Darunavir, indicating the potential of the morpholine moiety in designing effective viral enzyme inhibitors. nih.gov

Anticancer Research in Cell-Based Models

In Vitro Antiproliferative Activities against Neoplastic Cells

The morpholine and carbothioamide moieties are features of many compounds investigated for their anticancer properties. e3s-conferences.org Research has shown that derivatives containing these structures can inhibit the growth of various cancer cell lines.

For example, a study on a specific carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated dose-dependent antiproliferative activity against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. nih.govnih.gov

In another study, a series of morpholine-substituted quinazoline derivatives were evaluated for their cytotoxic potential against several cancer cell lines. nih.gov Two compounds, AK-3 and AK-10, were particularly effective. AK-10 showed significant activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cells, with IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM, respectively. nih.gov Similarly, morpholine-acetamide derivatives have been shown to significantly inhibit the proliferation of the ID8 ovarian cancer cell line. nih.gov

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | 45.5 µg/mL | nih.govnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC (Endothelial) | 76.3 µg/mL | nih.govnih.gov |

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast) | 3.15 µM | nih.gov |

| Morpholine substituted quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 µM | nih.gov |

| Morpholine-acetamide (Compound 1h) | ID8 (Ovarian) | 9.40 µM | nih.gov |

Retinoid X Receptor Alpha (RXRα) Antagonism

Retinoid X receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription related to cell differentiation, proliferation, and metabolism. nih.govmdpi.com RXRs can form homodimers or heterodimers with other nuclear receptors, and their activity is modulated by ligands. nih.gov The RXRα isoform is the most studied and is considered a potential target for cancer therapy. nih.govnih.gov

RXR antagonists are compounds that block the activity of these receptors and are being investigated as potential treatments for various diseases, including cancer. nih.gov While several RXR antagonists have been developed and are used as research tools, there are currently no studies in the reviewed scientific literature that specifically link this compound or closely related morpholine carbothioamide structures to RXRα antagonism. The development of RXR antagonists remains an area of interest in medicinal chemistry, with a focus on identifying novel chemical scaffolds that can selectively modulate this important nuclear receptor.

Studies on Apoptotic Pathways (e.g., BAX, BCL-2 expression)

The intrinsic pathway of apoptosis is a crucial process in maintaining tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. This pathway is intricately regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (BAX). The ratio of these opposing proteins acts as a rheostat that determines a cell's susceptibility to an apoptotic stimulus nih.gov. An increase in the BAX/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death nih.gov.

While direct studies on the effect of this compound on the expression of BAX and BCL-2 are not extensively documented in the available literature, research on structurally related morpholine derivatives has suggested potential interactions with apoptotic pathways. For instance, certain novel 2-(benzimidazol-2-yl)quinoxalines containing a morpholine fragment have been investigated for their cytotoxic effects against cancer cell lines, with mechanisms potentially linked to the induction of mitochondrial apoptosis nih.gov. The evasion of apoptosis is a key characteristic of cancer, and compounds that can modulate the expression of Bcl-2 family proteins are of significant therapeutic interest reactome.org. For example, the development of BH3 mimetics, which are small molecules that can inhibit anti-apoptotic Bcl-2 family proteins, has shown promise in cancer therapy reactome.org.

Given the structural components of this compound, it is plausible that this compound could influence apoptotic pathways. However, without specific experimental data on its effects on BAX and BCL-2 expression, its precise role in the regulation of apoptosis remains to be elucidated.

Table 1: Key Proteins in the Intrinsic Apoptotic Pathway

| Protein | Function | Role in Apoptosis |

| Bcl-2 | Anti-apoptotic | Inhibits apoptosis by sequestering pro-apoptotic proteins. |

| BAX | Pro-apoptotic | Promotes apoptosis by forming pores in the mitochondrial outer membrane. |

| Cytochrome c | Electron transport chain component | Released from mitochondria to activate caspases. |

| Caspases | Proteolytic enzymes | Execute the final stages of apoptosis. |

Antioxidant Potential Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of various morpholine and carbothioamide derivatives has been a subject of scientific investigation nih.govnih.govresearchgate.net.

Several in vitro models are commonly used to assess antioxidant capacity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and methods to evaluate reducing power nih.govdu.ac.ir. For instance, a study on thiomorpholine derivatives, which are structurally similar to morpholine compounds, demonstrated their ability to inhibit lipid peroxidation, with some compounds showing IC50 values as low as 7.5 µM nih.gov. Another study on morpholine Mannich base derivatives also reported significant radical scavenging properties researchgate.netjapsonline.com.

While specific data for this compound is limited, the collective findings for related compounds suggest that the morpholine and carbothioamide moieties may contribute to antioxidant activity. The evaluation of its ability to scavenge various free radicals and to act as a reducing agent would be necessary to fully characterize its antioxidant profile.

Table 2: Representative Antioxidant Activity of Structurally Related Morpholine Derivatives

| Assay | Compound Type | Result (IC50 or % Inhibition) | Reference |

| DPPH Radical Scavenging | Morpholine Mannich Base Derivatives | Significant radical scavenging property | researchgate.net |

| Lipid Peroxidation Inhibition | Thiomorpholine Derivatives | IC50 values as low as 7.5 µM | nih.gov |

| Ferric Reducing Antioxidant Power | 1,2,4-triazoles with morpholine | Varied reductive potential | dergipark.org.tr |

Note: This table presents data for structurally related compounds to infer the potential activity of this compound, as direct data is not available.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its substituents. In this compound, both the benzyl (B1604629) and morpholine moieties are expected to play significant roles in its pharmacological profile.

The morpholine ring is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in a number of approved drugs researchgate.net. The introduction of a morpholine moiety can influence a compound's solubility, metabolic stability, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. For example, in a series of 2-(benzimidazol-2-yl)quinoxalines, the replacement of a piperazine fragment with a morpholine fragment led to a significant decrease in cytotoxic activity against several cancer cell lines, highlighting the critical role of this specific heterocyclic ring nih.gov.

The benzyl group , an aromatic substituent, can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. The position and nature of substituents on the phenyl ring of the benzyl group can further modulate the biological activity. Studies on other carbothioamide derivatives have shown that substitutions on the phenyl ring can significantly impact their inhibitory potential against enzymes like carbonic anhydrase and 15-lipoxygenase nih.gov.

The identification of key structural features is crucial for designing more potent and selective analogs. For compounds containing a carbothioamide group, this functional group itself is often a key pharmacophore. The sulfur and nitrogen atoms of the carbothioamide can act as hydrogen bond donors and acceptors, as well as metal chelating centers, which can be critical for interaction with biological targets.

For antioxidant activity, the presence of moieties capable of donating a hydrogen atom or an electron is important. While the morpholine and benzyl groups are not classic antioxidant pharmacophores like phenols, their influence on the electronic environment of the carbothioamide group could modulate its radical scavenging potential.

Further research involving the synthesis and biological evaluation of a series of analogs of this compound, with systematic modifications to the benzyl and morpholine rings, would be necessary to delineate the precise structural requirements for its biological activities.

Medicinal Chemistry and Drug Design Perspectives for 4 Benzylmorpholine 2 Carbothioamide Analogues

Rational Design and Synthesis of Bioactive Compounds

The rational design of bioactive compounds is a strategic approach that aims to develop new molecules with improved therapeutic properties based on an understanding of their biological targets. mdpi.com For analogues of 4-Benzylmorpholine-2-carbothioamide, this process involves the thoughtful selection and combination of structural motifs to optimize pharmacological activity. The synthesis of such compounds often involves multi-step reaction sequences. For instance, the synthesis of related carbothioamide derivatives has been achieved through the cyclization of chalcones with thiosemicarbazide. nih.govacs.orgacs.org Similarly, the synthesis of 4-benzylpiperidine carboxamides, which share the benzyl (B1604629) and a heterocyclic amine motif, has been accomplished through amidation and substitution reactions. nih.gov These synthetic strategies provide a foundation for the creation of a diverse library of this compound analogues for biological screening.

Scaffold modification is a key strategy in medicinal chemistry used to alter the core structure of a molecule to improve its biological activity, selectivity, and pharmacokinetic properties. biomedres.us In the context of this compound analogues, the morpholine (B109124) ring serves as a central scaffold. Modifications could involve altering the ring size, introducing heteroatoms, or creating entirely new ring systems through a process known as scaffold hopping. mdpi.combiomedres.us For example, replacing the morpholine ring with other heterocyclic systems like piperidine or pyrazoline could lead to compounds with different biological target profiles. The synthesis of various carbazole hydrazine-carbothioamide scaffolds demonstrates the exploration of diverse core structures linked to the carbothioamide moiety. nih.gov Such modifications aim to explore new chemical space and identify novel bioactive agents.

Isosterism and bioisosterism are fundamental concepts in drug design where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity. scispace.comuniroma1.it Bioisosterism is a widely used strategy for the molecular modification and optimization of lead compounds. ufrj.br The carbothioamide group (-CSNH₂) itself is a classic bioisostere of the amide group (-CONH₂). researchgate.net The replacement of an amide with a thioamide can lead to significant changes in the molecule's properties, including hydrogen bonding capacity, electronic distribution, and metabolic stability, which can, in turn, affect its biological activity. researchgate.net While amides and thioamides both possess essential Brønsted-Lowry acidic and basic sites for hydrogen bonding, there are subtle differences in their geometries. researchgate.net The strategic use of bioisosteric replacements for the carbothioamide group or other parts of the this compound structure can lead to the development of analogues with enhanced therapeutic potential.

Lead Compound Identification and Optimization

The process of drug discovery involves the identification of a "lead compound," which is a chemical entity that demonstrates a desired biological activity and serves as the starting point for further development. slideshare.net Once a lead compound is identified, it undergoes a process of optimization to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADMET). danaher.com For this compound analogues, a library of compounds would be synthesized and screened against a specific biological target. The most active compounds, or "hits," would then be selected for further optimization. This optimization process involves making systematic structural modifications and evaluating their impact on biological activity. For example, in the development of novel succinate dehydrogenase inhibitors, a carbothioate compound was identified as a hit and subsequently optimized to yield a potent lead compound with good fungicidal activities. nih.gov

The following table illustrates the anticancer activity of some synthesized pyrazoline derivatives containing a carbothioamide or carboxamide group, which could be considered lead compounds for further optimization.

| Compound | Cell Line | IC₅₀ (µM) |

| 3a | A549 (Lung Cancer) | 13.49 ± 0.17 |

| HeLa (Cervical Cancer) | 17.52 ± 0.09 | |

| 3h | A549 (Lung Cancer) | 22.54 ± 0.25 |

| HeLa (Cervical Cancer) | 24.14 ± 0.86 | |

| Staurosporine (Standard) | - | - |

| Data sourced from Rana et al., 2022. nih.gov |

Prodrug Design Based on Carbothioamide Functionality

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or high toxicity. ebrary.netresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. orientjchem.org The carbothioamide functionality in this compound analogues presents opportunities for prodrug design. The N-H protons of the thioamide group can be derivatized to form, for example, N-acyl or N-phosphoryl derivatives. These modifications can alter the physicochemical properties of the parent molecule, potentially improving its absorption or enabling targeted delivery. The choice of the promoiety, the group attached to the parent drug, is crucial and should be designed to be cleaved efficiently in vivo by chemical or enzymatic means, releasing the active carbothioamide compound.

Computational Drug Discovery Approaches

Computational methods have become indispensable tools in modern drug discovery, allowing for the rapid screening of large compound libraries and the prediction of their biological activities. nih.gov These approaches can significantly accelerate the identification of lead compounds and guide their optimization. mdpi.com For this compound analogues, computational techniques such as quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate the structural features of the compounds with their biological activities. Virtual high-throughput screening (vHTS) can be used to screen large databases of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used to predict the binding mode of a ligand to the active site of a protein, providing valuable insights into the molecular interactions that govern biological activity. nih.govdntb.gov.ua For this compound analogues, molecular docking simulations can be used to understand how they interact with their biological targets at the atomic level. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.govnih.gov This information is crucial for the rational design of more potent and selective inhibitors. For example, docking studies of carbothioamide derivatives have been used to explore their binding modes in the active sites of enzymes like carbonic anhydrase II and 15-lipoxygenase. nih.gov

The table below summarizes the binding interactions of a potent carbothioamide inhibitor (compound 3h) with the active site of bovine carbonic anhydrase II, as predicted by molecular docking.

| Interacting Residue | Interaction Type |

| Asn61 | Hydrogen Bond |

| His63 | Hydrogen Bond |

| Asn66 | Water-Bridged Hydrogen Bond |

| Gln91 | Water-Bridged Hydrogen Bond |

| Data sourced from Mumtaz et al., 2022. nih.gov |

Virtual Screening for Novel Hit Identification6.5. Development of Molecular Probes for Biological Target Identification

While the broader classes of morpholine-containing compounds and carbothioamide derivatives have been subjects of medicinal chemistry research, including virtual screening and probe development for various diseases, these findings are not directly applicable to the specific compound . Extrapolating from these related but distinct chemical series would not meet the stringent requirements of a scientifically accurate article focused solely on this compound.

Therefore, due to the unavailability of specific scientific data, the generation of a detailed and informative article on the medicinal chemistry and drug design perspectives of this compound analogues, as it pertains to virtual screening and molecular probe development, cannot be fulfilled at this time.

Future Directions and Emerging Research Opportunities

Synergistic Effects in Combination Therapies

The exploration of synergistic effects, where the combined therapeutic impact of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases like cancer. nih.gov Combination therapies can enhance efficacy, reduce the required dosages of individual agents, and mitigate the development of drug resistance. nih.gov

Although no studies have specifically investigated the synergistic potential of 4-Benzylmorpholine-2-carbothioamide, the broader class of morpholine (B109124) derivatives has been a subject of interest in the development of new therapeutic agents. nih.gove3s-conferences.org Future research could therefore be directed towards evaluating this compound in combination with existing chemotherapeutic agents. A hypothetical research matrix could explore its interactions with standard-of-care drugs against various cancer cell lines.

Hypothetical Research Matrix for Synergistic Effects:

| This compound in Combination With | Target Cancer Cell Line | Potential Outcome to Investigate |

| Cisplatin | Lung, Ovarian | Enhanced cytotoxicity, Reduced nephrotoxicity |

| Doxorubicin | Breast, Sarcoma | Increased apoptotic activity, Overcoming drug resistance |

| Paclitaxel | Ovarian, Breast | Synergistic inhibition of cell proliferation |

Such studies would be crucial in determining if this compound can potentiate the effects of established anticancer drugs, potentially leading to more effective and safer treatment regimens.

Investigation of Novel Biological Pathways and Targets

Identifying the precise molecular targets and biological pathways modulated by a compound is fundamental to understanding its mechanism of action and therapeutic potential. For this compound, this remains an open and critical area of inquiry. The morpholine nucleus is known to be a key component in compounds targeting a range of biological entities, including enzymes and receptors. nih.gov

Future investigations should aim to elucidate the specific cellular machinery with which this compound interacts. Given the known activities of other heterocyclic compounds, potential areas of exploration could include:

Kinase Inhibition: Many kinase inhibitors incorporate a morpholine ring to improve solubility and binding affinity. Screening this compound against a panel of cancer-related kinases could reveal novel inhibitory activities.

Enzyme Inhibition: Certain morpholine derivatives have shown inhibitory effects against enzymes such as carbonic anhydrase, which is implicated in tumor growth. nih.gov Investigating the effect of this compound on such enzymes could be a valuable research avenue.

Modulation of Apoptotic Pathways: The ability to induce programmed cell death (apoptosis) is a hallmark of many anticancer drugs. Studies could assess the potential of this compound to trigger apoptotic cascades in cancer cells.

Advanced Computational Modeling for Predictive Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new drug candidates. nih.govresearchgate.net These in silico methods can significantly accelerate the research and development process by prioritizing compounds for synthesis and experimental testing. youtube.com

In the context of this compound, advanced computational modeling could be employed to:

Predict Binding Affinity: Molecular docking studies could simulate the binding of this compound to the active sites of various known drug targets, providing insights into its potential biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by altering substituents on the benzyl (B1604629) or morpholine rings), researchers can predict how these changes might affect its activity, guiding the synthesis of more potent analogs. nih.gov

Pharmacokinetic and Toxicity Prediction: Computational models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, helping to assess its drug-like potential early in the development process.

Interdisciplinary Research Collaborations in Chemical Biology

The multifaceted nature of drug discovery necessitates a collaborative approach, integrating expertise from various scientific disciplines. The future study of this compound would greatly benefit from interdisciplinary collaborations between medicinal chemists, biologists, computational scientists, and pharmacologists.

Such collaborations would foster a comprehensive and synergistic research program:

Medicinal Chemists could synthesize novel derivatives of this compound based on computational predictions and biological feedback.

Biologists could perform in vitro and in vivo testing to evaluate the efficacy and mechanism of action of these new compounds.

Computational Scientists could refine predictive models based on experimental data, creating a continuous feedback loop for drug design and optimization.

Pharmacologists would be essential in evaluating the drug-like properties of promising candidates and their potential for clinical translation.

Through such a collaborative framework, the therapeutic potential of this compound and its derivatives could be systematically and efficiently explored.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Benzylmorpholine-2-carbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound typically involves coupling benzylmorpholine derivatives with thiocarbamide precursors. For example, analogous compounds like 4-Benzylmorpholine-3-carboxylic acid (CAS RN 1219426-63-7) are synthesized via amidation reactions using acid catalysts under reflux conditions . Optimization may involve solvent selection (e.g., polar aprotic solvents), temperature control (e.g., 60–80°C), and stoichiometric adjustments to minimize byproducts. Reaction progress can be monitored via TLC or HPLC.

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

- Methodological Answer : High-purity (>97%) compounds, as listed in reagent catalogs, require rigorous analytical validation . Techniques include:

- NMR Spectroscopy : For confirming the thiocarbamide moiety and benzyl substituents.

- Mass Spectrometry : To verify molecular weight (e.g., using ESI-MS or GC-MS).

- HPLC-PDA : For quantifying impurities and ensuring purity thresholds.

- Melting Point Analysis : Comparative data (e.g., mp 244–245°C for hydrochloride derivatives) can validate crystallinity .

Q. How should researchers design initial in vitro assays to evaluate biological activity?

- Methodological Answer : Follow ethical guidelines for in vitro studies by using cell lines or isolated enzymes. Dose-response experiments (e.g., 1–100 µM) with controls (DMSO vehicle) are standard. Assays like MTT for cytotoxicity or enzyme inhibition (e.g., kinase or protease targets) should include triplicate measurements and statistical validation (p < 0.05). Avoid extrapolating results to in vivo contexts without further validation.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during structural elucidation be resolved?

- Methodological Answer : Contradictions often arise from polymorphic forms or solvent residues. For example, discrepancies in NMR peaks may require recrystallization in different solvents (e.g., ethanol vs. acetonitrile) or variable-temperature NMR studies. Single-crystal X-ray diffraction (SCXRD) is definitive for resolving ambiguous geometries . Cross-referencing with computational models (e.g., DFT-optimized structures) can further clarify bond angles and torsional strain .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Molecular dynamics (MD) simulations in explicit solvent (e.g., water) assess solvation effects. For reactivity studies, transition state analysis (e.g., NEB method) identifies energy barriers for thiocarbamide-mediated reactions.

Q. What strategies address low yields in large-scale synthesis, and how can regioselectivity challenges be mitigated?

- Methodological Answer : Scale-up issues often stem from inefficient mixing or exothermic reactions. Use flow chemistry for controlled temperature and residence time. Regioselectivity in benzylmorpholine derivatives can be improved via directing groups (e.g., nitro or methoxy substituents) or catalyst screening (e.g., Pd/C for hydrogenation). Kinetic studies (e.g., in situ IR monitoring) help identify rate-limiting steps .

Q. How do researchers navigate conflicting biological activity data across different assay platforms?

- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., fluorometric vs. colorimetric readouts) or cell line variability. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of dose-response curves and Hill slopes can distinguish artifacts from true bioactivity. Collaborative replication studies enhance reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.